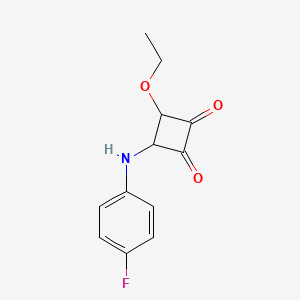
3-Ethoxy-4-(4-fluoroanilino)cyclobutane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by its unique cyclobutene ring structure
Preparation Methods
The synthesis of 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps. One common method starts with the preparation of the cyclobutene ring, followed by the introduction of the ethoxy and fluorophenylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorophenylamino groups are replaced by other functional groups. .
Scientific Research Applications
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:
3-ethoxy-4-[(4-trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione: This compound has a trifluoromethyl group instead of a fluorophenyl group, which can result in different chemical and biological properties.
3-methoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione: The methoxy group in place of the ethoxy group can influence the compound’s reactivity and interactions with other molecules
These comparisons highlight the uniqueness of 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione in terms of its specific functional groups and their impact on its properties and applications.
Properties
Molecular Formula |
C12H12FNO3 |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
3-ethoxy-4-(4-fluoroanilino)cyclobutane-1,2-dione |
InChI |
InChI=1S/C12H12FNO3/c1-2-17-12-9(10(15)11(12)16)14-8-5-3-7(13)4-6-8/h3-6,9,12,14H,2H2,1H3 |
InChI Key |
WSZRWDZAOWXRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(=O)C1=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268606.png)
![3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12268607.png)
![3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B12268608.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268614.png)
![1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12268616.png)
![2-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12268629.png)
![5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268632.png)
![Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12268639.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268641.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12268658.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268659.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12268665.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268667.png)
[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
